molecular formula C11H18N2O2 B2495664 tert-butylN-[(1s,3s)-3-(cyanomethyl)cyclobutyl]carbamate,cis CAS No. 2344678-65-3

tert-butylN-[(1s,3s)-3-(cyanomethyl)cyclobutyl]carbamate,cis

Cat. No.: B2495664
CAS No.: 2344678-65-3
M. Wt: 210.277
InChI Key: CGRMLTVZKMRNRN-KYZUINATSA-N
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Description

tert-ButylN-[(1s,3s)-3-(cyanomethyl)cyclobutyl]carbamate,cis is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This particular compound is characterized by the presence of a tert-butyl group, a cyanomethyl group, and a cyclobutyl ring, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of tert-butylN-[(1s,3s)-3-(cyanomethyl)cyclobutyl]carbamate,cis involves several steps. One common synthetic route includes the reaction of tert-butyl carbamate with a suitable cyclobutyl derivative under controlled conditions. The reaction typically requires the use of a base, such as sodium hydride, and an appropriate solvent, such as tetrahydrofuran (THF). The reaction mixture is stirred at a specific temperature to ensure the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

tert-ButylN-[(1s,3s)-3-(cyanomethyl)cyclobutyl]carbamate,cis undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of corresponding oxides or hydroxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles such as halides or amines.

Scientific Research Applications

tert-ButylN-[(1s,3s)-3-(cyanomethyl)cyclobutyl]carbamate,cis has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butylN-[(1s,3s)-3-(cyanomethyl)cyclobutyl]carbamate,cis involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

tert-ButylN-[(1s,3s)-3-(cyanomethyl)cyclobutyl]carbamate,cis can be compared with other similar compounds, such as:

    tert-Butyl ((1S,3S)-3-aminocyclohexyl)carbamate: This compound has a similar structure but with an aminocyclohexyl group instead of a cyanomethyl group.

    tert-Butyl carbamate: A simpler carbamate with a tert-butyl group and a carbamate moiety.

    tert-Butyl N-[(1S,3S)-3-aminocyclohexyl]carbamate: Another similar compound with an aminocyclohexyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-[3-(cyanomethyl)cyclobutyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-9-6-8(7-9)4-5-12/h8-9H,4,6-7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGRMLTVZKMRNRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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